(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate
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Overview
Description
(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate is a complex organic compound that features a unique combination of indole, benzofuran, and benzenesulfonate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the indole and benzofuran intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of catalysts and controlled reaction environments helps in achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 2-Fluorodeschloroketamine
Uniqueness
(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C25H19NO5S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate |
InChI |
InChI=1S/C25H19NO5S/c1-16-22(31-32(28,29)18-8-4-3-5-9-18)13-12-20-24(27)23(30-25(16)20)14-17-15-26(2)21-11-7-6-10-19(17)21/h3-15H,1-2H3/b23-14+ |
InChI Key |
XPIIJDXFDHPRSK-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OS(=O)(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OS(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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